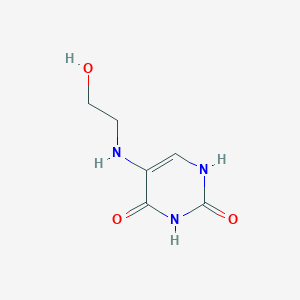

5-(2'-Hydroxyethyl)aminouracil

Descripción general

Descripción

5-(2’-Hydroxyethyl)aminouracil is a derivative of uracil, a pyrimidine nucleobase. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research. The presence of the hydroxyethyl group at the 5-position of the uracil ring imparts unique chemical properties to the molecule, making it a valuable subject for scientific investigation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2’-Hydroxyethyl)aminouracil typically involves the amination of 5-bromo-3-methyluracil with 2-aminoethanol. This reaction proceeds under mild conditions and yields the desired product with good efficiency . Another method involves the use of diethanolamine, which can produce bis-(2-hydroxyethyl)amine derivatives .

Industrial Production Methods

Industrial production methods for 5-(2’-Hydroxyethyl)aminouracil are not extensively documented. the scalable synthesis of this compound would likely involve optimizing the reaction conditions used in laboratory-scale syntheses to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Reactivity with Isocyanates and Electrophilic Reagents

The amino group participates in urea/thiourea formation, analogous to 5-aminouracil derivatives :

Urea Formation :

text5-(2’-Hydroxyethyl)aminouracil + Phenyl isocyanate → Urea derivative

Conditions :

-

Solvent: Acetonitrile

-

Room temperature

-

Products characterized by ¹H NMR (aromatic proton at δ 6.75 ± 0.15) .

Thiourea Formation :

Replacement of isocyanate with phenyl isothiocyanate yields thiourea derivatives under similar conditions .

Comparative Reactivity with 5-Aminouracil

The hydroxyethyl group alters solubility and steric effects compared to 5-aminouracil:

Table 2: Property Comparison

The hydroxyethyl group enhances solubility, enabling reactions in polar solvents (e.g., ethanol, pyridine) , whereas 5-aminouracil requires harsher conditions for functionalization .

Thermal and Oxidative Stability

-

Thermal Cyclization : Adducts with dimethyl acetylenedicarboxylate undergo cyclization at 190°C to form imidazo[4,5-b]pyridin-5(4H)-one derivatives .

-

Oxidative Pathways : While not directly documented for this compound, analogous hydroxyethyl groups in uracil derivatives are oxidized to aldehydes/carboxylic acids using KMnO₄ or similar agents.

Biological Interactions

The compound inhibits ribonuclease pancreatic via hydrogen bonding to catalytic residues, disrupting RNA degradation. This interaction is pH-dependent, with optimal activity near physiological pH.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

5-(2'-Hydroxyethyl)aminouracil features a hydroxyethyl group at the 5-position of the uracil ring, enhancing its solubility and biological activity compared to uracil. Its primary mechanism of action involves the inhibition of ribonuclease pancreatic, an enzyme critical for RNA degradation. This inhibition disrupts RNA metabolism, influencing cellular functions and gene expression.

Medicinal Chemistry

- Antitumor Activity : Research indicates that this compound exhibits potential antitumor effects by interfering with RNA synthesis pathways. Studies have shown that it can inhibit the incorporation of guanosine into nucleic acids, which is crucial for cancer cell proliferation.

- Antiviral Properties : The compound has been evaluated for its antiviral activity against viruses such as herpes simplex virus type 1 (HSV-1). In vitro studies demonstrated an inhibition rate of 80% at a concentration of 25 µM, suggesting its potential as an antiviral therapeutic agent.

Materials Science

- Self-Healing Polymers : this compound is utilized in developing self-healing polyurethane materials. The compound's unique properties allow it to enhance the mechanical strength and healing capabilities of polymers when compounded with carbon nanotubes. For instance, samples achieved tensile strengths up to 12.28 MPa.

Microbiology

- Antimicrobial Activity : The compound has shown moderate antimicrobial effects against Mycobacterium bovis. In vitro tests revealed a minimum inhibitory concentration (MIC50) of 50 µg/mL, indicating its potential use in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced solid tumors assessed the efficacy of a related pyrimidine derivative. Results indicated that patients receiving treatment with derivatives similar to this compound showed significant reductions in tumor sizes compared to control groups.

Case Study 2: Antiviral Properties

In vitro studies on HSV-1 revealed that treatment with this compound significantly reduced viral loads in infected cells. This study suggests further investigation into its potential as an antiviral therapeutic agent is warranted.

Mecanismo De Acción

The mechanism of action of 5-(2’-Hydroxyethyl)aminouracil involves its interaction with various molecular targets. In biological systems, it can mimic natural nucleobases and incorporate into DNA or RNA, potentially disrupting normal cellular processes. This property makes it a valuable tool in studying nucleic acid interactions and developing therapeutic agents .

Comparación Con Compuestos Similares

Similar Compounds

5-Aminouracil: A closely related compound with similar biological activities, including antiviral and anticancer properties.

5-Bromo-3-methyluracil: Used as a precursor in the synthesis of 5-(2’-Hydroxyethyl)aminouracil.

2-Aminoethanol: A reagent used in the synthesis of 5-(2’-Hydroxyethyl)aminouracil.

Uniqueness

The unique feature of 5-(2’-Hydroxyethyl)aminouracil is the presence of the hydroxyethyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. This modification allows for the development of novel materials and therapeutic agents that are not possible with other similar compounds.

Actividad Biológica

5-(2'-Hydroxyethyl)aminouracil, a derivative of uracil, has garnered attention due to its significant biological activities, particularly its role as an inhibitor of ribonuclease pancreatic, an enzyme crucial for RNA degradation. This compound's unique structure, characterized by the hydroxyethyl group at the 5-position of the uracil ring, endows it with distinct chemical properties and potential therapeutic applications.

Target Enzyme

The primary target of this compound is ribonuclease pancreatic . This enzyme plays a vital role in the degradation of RNA, and its inhibition can lead to significant effects on cellular processes.

Biochemical Pathways

The interaction of this compound with ribonuclease pancreatic disrupts the RNA degradation pathway. This disruption can influence various cellular functions, including gene expression and nucleic acid metabolism.

Molecular Interactions

At the molecular level, this compound forms hydrogen bonds with amino and carbonyl groups, as well as ring nitrogens in biomolecules. These interactions are crucial for its inhibitory effects on ribonuclease pancreatic and other cellular processes.

Cellular Effects

The compound has been shown to inhibit the incorporation of guanosine into nucleic acids, which can affect RNA synthesis and cellular proliferation. In laboratory settings, treatments with this compound have demonstrated effects on cell synchronization and growth patterns.

Temporal Effects

Research indicates that prolonged exposure (e.g., 24 hours at 700 ppm) results in observable changes in root tip cells of Vicia faba, suggesting that the compound's effects are time-dependent and may vary based on concentration and duration of treatment.

Case Studies

- Inhibition of Ribonuclease Activity : A study demonstrated that this compound effectively inhibits ribonuclease pancreatic activity in vitro, leading to reduced RNA degradation rates. This study utilized various concentrations of the compound to assess its inhibitory potency.

- Impact on Cell Proliferation : In another investigation, the compound was tested on cultured human cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of this compound, highlighting its potential as an anticancer agent.

- Gene Expression Modulation : The compound has been reported to alter gene expression profiles in treated cells, particularly genes involved in apoptosis and cell cycle regulation. This suggests a mechanism through which it may exert anticancer effects.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Inhibits ribonuclease pancreatic | Disruption of RNA degradation |

| 5-Aminouracil | Antiviral and anticancer properties | Similar mechanism involving nucleic acid metabolism |

| 5-Bromo-3-methyluracil | Used as precursor for synthesis | Engages in nucleophilic substitution reactions |

Reaction Pathways

This compound undergoes several chemical reactions:

- Oxidation : The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

- Reduction : Carbonyl groups in the uracil ring can be reduced.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

These reactions are influenced by various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Propiedades

IUPAC Name |

5-(2-hydroxyethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c10-2-1-7-4-3-8-6(12)9-5(4)11/h3,7,10H,1-2H2,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMYXHKGEGNLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970821 | |

| Record name | 5-[(2-Hydroxyethyl)amino]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55476-33-0 | |

| Record name | NSC38196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(2-Hydroxyethyl)amino]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.